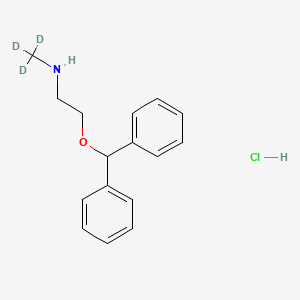

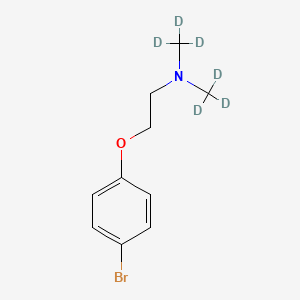

N-Desmethyl Diphenhydramine-d3 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-Desmethyl Diphenhydramine-d3 Hydrochloride” is the deuterium labeled version of "N-Desmethyl Diphenhydramine Hydrochloride" . It is used for research purposes . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

The synthesis of “N-Desmethyl Diphenhydramine-d3 Hydrochloride” involves the incorporation of deuterium, a stable isotope of hydrogen . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The molecular formula of “N-Desmethyl Diphenhydramine-d3 Hydrochloride” is C16H17D3ClNO . The molecular weight is 280.81 .Physical And Chemical Properties Analysis

The molecular weight of “N-Desmethyl Diphenhydramine-d3 Hydrochloride” is 280.81 . The molecular formula is C16H17D3ClNO . No further information on its physical and chemical properties was found.Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

N-Desmethyl Diphenhydramine-d3 Hydrochloride: is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. The deuterium labeling allows for precise tracking of the drug’s pathway through the body without altering its pharmacological properties .

Drug Development Tracers

In drug development, this compound serves as a tracer for quantitation. Its stable isotopes enable accurate measurement of drug concentrations in biological samples, which is crucial for determining appropriate dosages and therapeutic windows .

Metabolic Stability Assessment

Researchers use N-Desmethyl Diphenhydramine-d3 Hydrochloride to assess the metabolic stability of drugs. Deuteration can potentially affect the metabolic profile of drugs, leading to insights into how to improve drug design for better stability .

Anti-Histaminic Activity Studies

The compound’s parent molecule, Diphenhydramine, is known for its anti-histaminic properties. Thus, its deuterated analog could be used in research to study the anti-histaminic activity and its potential effects on allergic reactions .

Nasal Drug Delivery Systems

Research into nasal drug delivery systems has explored using Diphenhydramine formulations. The deuterated version could be used to study the penetration and retention of drugs in nasal mucosa, aiming for targeted controlled delivery for conditions like allergic rhinitis .

Wirkmechanismus

Target of Action

N-Desmethyl Diphenhydramine-d3 Hydrochloride, also known as 2-benzhydryloxy-N-(trideuteriomethyl)ethanamine;hydrochloride, primarily targets the Histamine Receptor . Histamine receptors are a class of G protein-coupled receptors which bind histamine as their primary endogenous ligand .

Mode of Action

The compound interacts with its targets, the histamine receptors, and acts as an inhibitor . This means it blocks the action of histamine, a neurotransmitter in the body that plays a key role in allergic reactions .

Biochemical Pathways

The compound affects the Histamine signaling pathway . By inhibiting the histamine receptor, it prevents the downstream effects of histamine, which include vasodilation, bronchoconstriction, smooth muscle activation, and separation of endothelial cells .

Pharmacokinetics

The compound is deuterium labeled . Deuterium is a stable isotope of hydrogen that has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of the histamine receptor, which can lead to a decrease in the symptoms of allergic reactions .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the presence of other drugs, the physiological state of the body, and individual genetic variations can all impact the effectiveness of the compound .

Eigenschaften

IUPAC Name |

2-benzhydryloxy-N-(trideuteriomethyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARUOQLHKTZEIM-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl Diphenhydramine-d3 Hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)

![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)